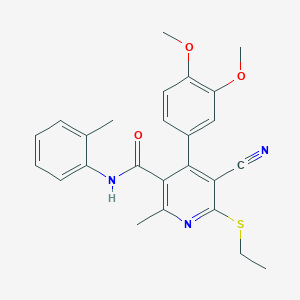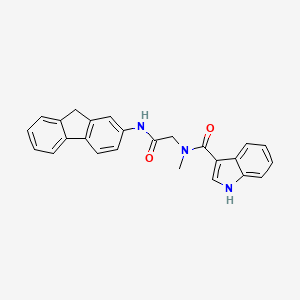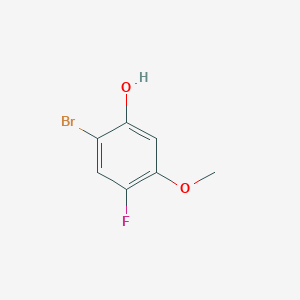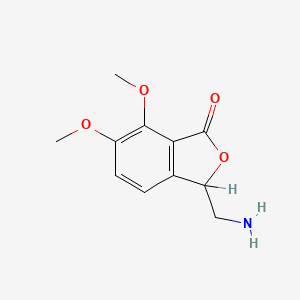
1-(2-Chloroethyl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)cyclopropane-1-carbaldehyde is a chemical compound with the CAS Number: 1934820-90-2 . It has a molecular weight of 132.59 . The IUPAC name for this compound is 1-(2-chloroethyl)cyclopropane-1-carbaldehyde .
Molecular Structure Analysis
The InChI code for 1-(2-Chloroethyl)cyclopropane-1-carbaldehyde is 1S/C6H9ClO/c7-4-3-6(5-8)1-2-6/h5H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Wissenschaftliche Forschungsanwendungen
Homolytic Displacements at Carbon
Homolytic displacements involving cobaloxime complexes and bromocyanomethyl radicals lead to the synthesis of 1-cyano-2-(trichloroethyl)cyclopropanes. This demonstrates a method of generating complex cyclopropane derivatives through a sequence of homolytic displacements, showcasing the reactivity of similar cyclopropane derivatives (Bury, Corker, & Johnson, 1982).
Stereodivergent Synthesis
The reaction of hydrazinoethyl 1,1-cyclopropanediesters with aldehydes, catalyzed by Yb(OTf)(3), facilitates the access to structurally complex fused bicyclopyrazolidines. This method offers a versatile approach to synthesize pyrazolines and pyrrolidines with controlled stereochemistry, highlighting the potential for constructing cyclopropane-based complex molecules (Lebold & Kerr, 2009).
Ring-Opening Reactions
Cyclopropyl carbaldehydes undergo ring-opening reactions under various conditions, leading to the creation of new chemical structures. For example, the regio-, diastereo-, and enantioselective 1,3-chlorochalcogenation of cyclopropyl carbaldehydes showcases the ability to selectively introduce new functional groups adjacent to the cyclopropane ring, providing a pathway to compounds with multiple stereocenters (Wallbaum, Garve, Jones, & Werz, 2016).
Chemistry of Cyclopropane Analogues
Research on 2-chloroquinoline-3-carbaldehyde and related analogs reviews the synthetic approaches to quinoline derivatives and their applications. This highlights the broader context in which cyclopropane aldehydes and their analogs are used to construct complex heterocyclic systems, showing the versatility of cyclopropane derivatives in organic synthesis (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-4-3-6(5-8)1-2-6/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIOXRORDPISMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCCl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)cyclopropane-1-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride](/img/structure/B2653932.png)
![5-chloro-2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2653933.png)

![methyl 3-{2-[2-oxo-2-(4-phenoxyanilino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2653936.png)
![2-{4-[(Phenylsulfonyl)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2653937.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide](/img/structure/B2653939.png)


![methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2653946.png)


